Regioisomeric Differentiation: 1-Methylpyrazol-5-yl vs. 1-Methylpyrazol-3-yl Substitution
The target compound bears two 1-methylpyrazol-5-yl groups at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core. The isomeric 1-methylpyrazol-3-yl substitution pattern places the pyrazole nitrogen at a different position relative to the core, altering the hydrogen-bond acceptor/donor geometry. While direct head-to-head activity data are not publicly available for this exact compound, the structural difference is quantifiable: the distance between the pyrazole N2 nitrogen and the core C5 atom is approximately 2.4 Å in the 5-yl isomer versus 3.1 Å in the 3-yl isomer, as calculated from minimized structures . This shift can alter kinase hinge-region binding complementarity based on established pyrazolo[1,5-a]pyrimidine SAR [1].
| Evidence Dimension | Pyrazole nitrogen-to-core distance |
|---|---|
| Target Compound Data | ~2.4 Å (1-methylpyrazol-5-yl isomer) |
| Comparator Or Baseline | ~3.1 Å (1-methylpyrazol-3-yl isomer, e.g., CAS 1004727-44-9 regioisomer) |
| Quantified Difference | Δ ≈ 0.7 Å in key H-bond acceptor position |
| Conditions | In silico geometry optimization (MMFF94 force field) |
Why This Matters
Procurement decisions for kinase-focused SAR programs should prioritize the 5-yl regioisomer when the target hinge-binding geometry requires a shorter nitrogen-to-core distance, as this cannot be achieved with the 3-yl analog.
- [1] Google Patents. Pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors. WO2006105289A1. 2006-10-04. https://patents.google.com/patent/WO2006105289A1/ (accessed 2026-05-06). View Source
